molecular formula C11H11BrO3 B13872253 Methyl 2-(3-bromophenyl)-4-oxobutanoate

Methyl 2-(3-bromophenyl)-4-oxobutanoate

Cat. No.: B13872253
M. Wt: 271.11 g/mol
InChI Key: QSUCKTDVWQQJNY-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-4-oxobutanoate is an organic compound featuring a bromophenyl substituent at the 2-position and a ketone group at the 4-position of a butanoate ester backbone. Its structure combines aromatic and carbonyl functionalities, making it a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 2-(3-bromophenyl)-4-oxobutanoate

InChI

InChI=1S/C11H11BrO3/c1-15-11(14)10(5-6-13)8-3-2-4-9(12)7-8/h2-4,6-7,10H,5H2,1H3

InChI Key

QSUCKTDVWQQJNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromophenyl)-4-oxobutanoate can be synthesized through a multi-step process involving the following key reactions:

    Esterification: The ester group can be introduced by reacting the brominated phenyl compound with methyl acetoacetate in the presence of a base such as sodium ethoxide (NaOEt).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)-4-oxobutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The phenyl ring can undergo oxidation to form quinones using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl esters.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-4-oxobutanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)-4-oxobutanoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, and its ester group can undergo hydrolysis or reduction.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents at 2- and 4-Positions Molecular Weight (g/mol) Key Functional Groups
Methyl 2-(3-bromophenyl)-4-oxobutanoate 3-Bromophenyl, ketone ~257.1 (estimated) Ester, aryl bromide, ketone
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone 235.2 Ester, amide, ketone
Methyl 4-methoxy-3-oxobutanoate Methoxy, ketone 146.1 Ester, methoxy, ketone
Methyl 3-amino-4-[(1-benzyl-...)-HCl Amino, benzyl-methoxy-oxoethyl, HCl salt ~396.8 (estimated) Ester, amine, amide, hydrochloride

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-bromophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the electron-donating methoxy group in Methyl 4-methoxy-3-oxobutanoate .
  • Salt Formation: Methyl 3-amino-4-[(1-benzyl...)-HCl exists as a hydrochloride salt, significantly improving its aqueous solubility compared to neutral esters like the target compound.

Reactivity Insights :

  • Cross-Coupling Potential: The bromine in this compound enables Suzuki or Ullmann couplings, a feature absent in methoxy or amino derivatives .
  • Ketone Reactivity: All compounds share a reactive ketone group, but steric shielding from the benzoylamino group in may slow nucleophilic additions compared to the bromophenyl variant.

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